molecular formula C16H11BrN2 B8775175 5-(4-Bromophenyl)-5H-imidazo[2,1-A]isoindole

5-(4-Bromophenyl)-5H-imidazo[2,1-A]isoindole

Cat. No. B8775175
M. Wt: 311.18 g/mol
InChI Key: GWSMIHYYGRKZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Bromophenyl)-5H-imidazo[2,1-A]isoindole is a useful research compound. Its molecular formula is C16H11BrN2 and its molecular weight is 311.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromophenyl)-5H-imidazo[2,1-A]isoindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)-5H-imidazo[2,1-A]isoindole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Bromophenyl)-5H-imidazo[2,1-A]isoindole

Molecular Formula

C16H11BrN2

Molecular Weight

311.18 g/mol

IUPAC Name

5-(4-bromophenyl)-5H-imidazo[2,1-a]isoindole

InChI

InChI=1S/C16H11BrN2/c17-12-7-5-11(6-8-12)15-13-3-1-2-4-14(13)16-18-9-10-19(15)16/h1-10,15H

InChI Key

GWSMIHYYGRKZFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N3C2=NC=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(4-bromophenyl)-2,5-dihydro-3H-imidazo[2,1-a]isoindol-5-ol (20.5 g) in AcOH (210 mL) was heated at 125° C. under nitrogen for 6.5 h. The reaction mixture was the cooled to room temperature and concentrated. The resulting residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution. Aqueous layer was extracted with EtOAc (2×). Combined organic layers were washed with brine, dried over Na2SO4 and concentrated. Flash chromatography using a linear gradient of 0-4% MeOH in EtOAc-hexanes (1:1, v/v) afforded title compound as a light yellow solid. Mass. found (M+H)+, 311.0.
Quantity
20.5 g
Type
reactant
Reaction Step One
Name
Quantity
210 mL
Type
solvent
Reaction Step One

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